![molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0](/img/structure/B1278716.png)

6-Chloroimidazo[1,2-b]pyridazin-3-amine

説明

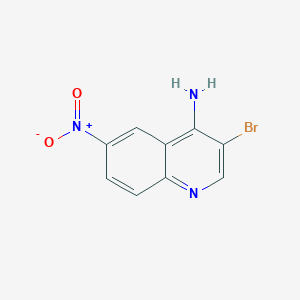

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds containing a fused imidazole and pyridazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions.

Synthesis Analysis

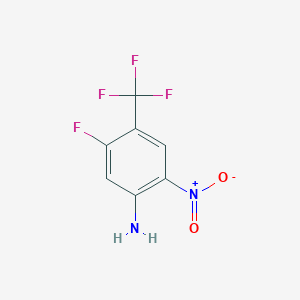

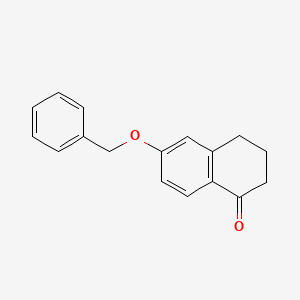

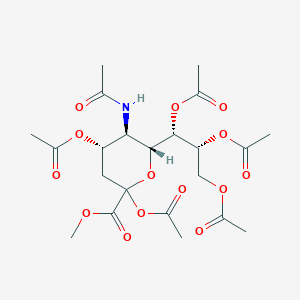

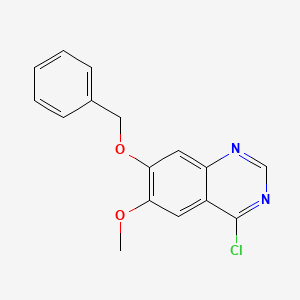

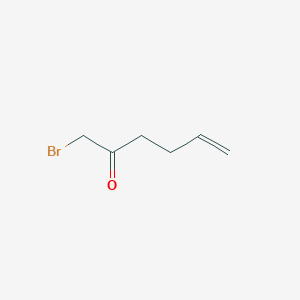

The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives has been reported through various methods. One approach involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines, using CsF and BnNEt3Cl in DMSO at high temperatures to yield C-6 aminated products with excellent isolated yields . Another method for synthesizing imidazo[1,2-b]pyridazine derivatives includes a one-pot reaction using 3-amino-6-chloropyridazine, cyclopropanecarboxamide, and bromoacetyl bromide, followed by an SNAr reaction with phenols to produce 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives .

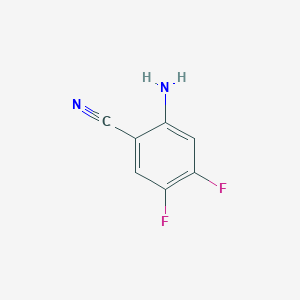

Molecular Structure Analysis

The molecular structure of 6-chloroimidazo[1,2-b]pyridazin-3-amine is characterized by the presence of a chloro group at the 6th position of the imidazo[1,2-b]pyridazine ring. This structural feature is crucial for its reactivity and the ability to undergo further chemical transformations. The compound's molecular geometry and electronic distribution can be inferred from related heterocyclic compounds studied through quantum chemical calculations .

Chemical Reactions Analysis

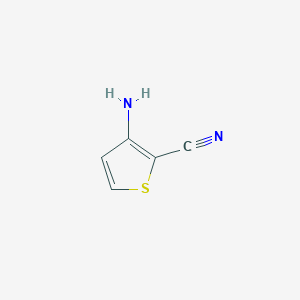

6-Chloroimidazo[1,2-b]pyridazin-3-amine can participate in various chemical reactions due to the presence of reactive sites in its structure. For instance, the chloro group allows for nucleophilic aromatic substitution reactions (SNAr), which are utilized in the synthesis of VEGFR-2 kinase inhibitors . Additionally, the compound can be used as a precursor for the synthesis of other heterocyclic compounds through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-chloroimidazo[1,2-b]pyridazin-3-amine are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. For example, the synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates suggest that the introduction of different substituents can significantly alter the physical and chemical characteristics of the core structure . The reactivity of the chloro group and the amine functionality in 6-chloroimidazo[1,2-b]pyridazin-3-amine would likely influence its solubility, stability, and potential for further chemical modifications.

科学的研究の応用

Application 1: Functionalization of N-Heterocycles

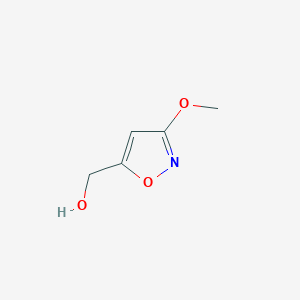

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” is used in the functionalization of N-heterocycles. This process involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl for regioselective zincations .

- Methods of Application : In the case of 6-chloroimidazo[1,2-b]pyridazine, bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, led to regioselective metalations at positions 3 or 8. Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives (up to penta-substitution) .

- Results or Outcomes : The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .

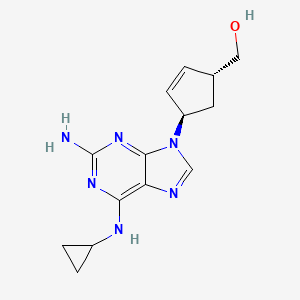

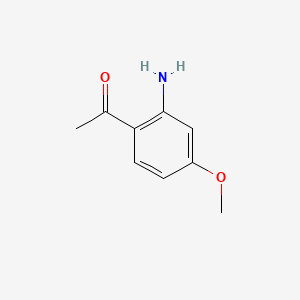

Application 2: Inhibition of TAK1 Kinase

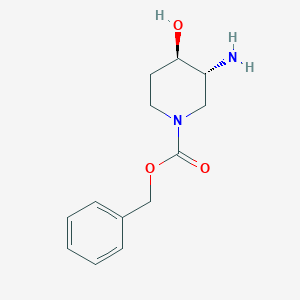

- Summary of the Application : 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

- Results or Outcomes : The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM .

Application 3: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

Application 4: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

Safety And Hazards

6-Chloroimidazo[1,2-b]pyridazin-3-amine is considered hazardous. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOZHHLJWBETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443655 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

CAS RN |

166176-45-0 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)